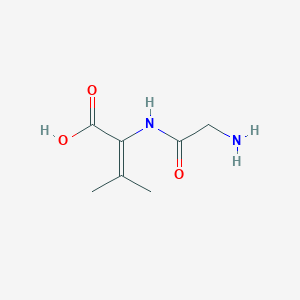
2-(Glycylamino)-3-methylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Glycylamino)-3-methylbut-2-enoic acid is a synthetic compound that combines elements of amino acids and unsaturated carboxylic acids. This compound is of interest due to its unique structure, which includes both an amino group and a double bond, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Glycylamino)-3-methylbut-2-enoic acid typically involves the following steps:
Starting Materials: Glycine and 3-methylbut-2-enoic acid are the primary starting materials.
Coupling Reaction: The amino group of glycine is coupled with the carboxyl group of 3-methylbut-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The double bond in this compound can undergo oxidation reactions, forming epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated amino acids.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
2-(Glycylamino)-3-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in peptide synthesis and protein engineering.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Glycylamino)-3-methylbut-2-enoic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that recognize amino acid derivatives.
Pathways: It can participate in metabolic pathways involving amino acids and peptides, potentially influencing protein synthesis and degradation.
Comparison with Similar Compounds
2-Amino-3-methylbutanoic acid: Lacks the double bond present in 2-(Glycylamino)-3-methylbut-2-enoic acid.
Glycylglycine: A simple dipeptide without the unsaturated carboxylic acid moiety.
Properties
CAS No. |
6499-76-9 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h3,8H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
TVEQPQZKWPSKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


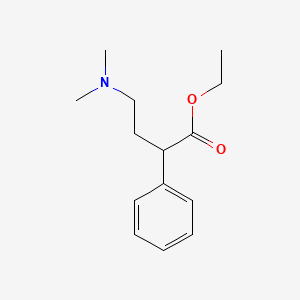
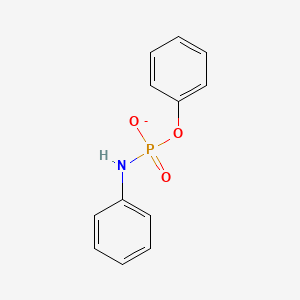

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)


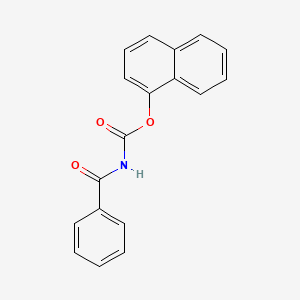
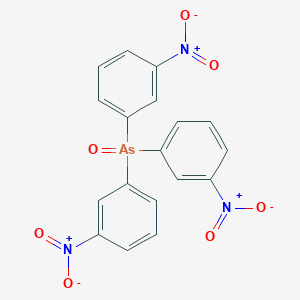
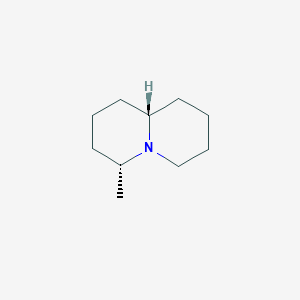

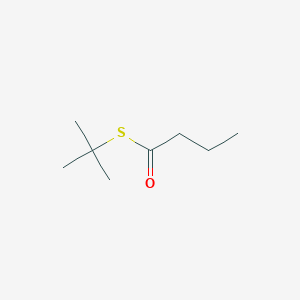
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)


